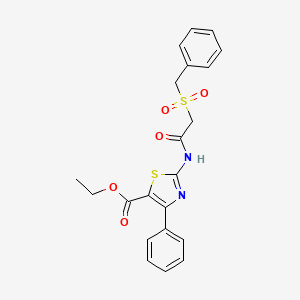

Ethyl 2-(2-(benzylsulfonyl)acetamido)-4-phenylthiazole-5-carboxylate

Description

Ethyl 2-(2-(benzylsulfonyl)acetamido)-4-phenylthiazole-5-carboxylate is a thiazole-based heterocyclic compound characterized by a central thiazole ring substituted at positions 2, 4, and 3. The 2-position features a 2-(benzylsulfonyl)acetamido group, which introduces a sulfonyl moiety capable of hydrogen bonding and electrostatic interactions. The 5-position contains an ethyl carboxylate ester, influencing solubility and metabolic stability. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and aromatic interactions are critical.

Properties

IUPAC Name |

ethyl 2-[(2-benzylsulfonylacetyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S2/c1-2-28-20(25)19-18(16-11-7-4-8-12-16)23-21(29-19)22-17(24)14-30(26,27)13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKMABFRXKWLJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(benzylsulfonyl)acetamido)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the benzylsulfonyl group and the ethyl ester functional group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(benzylsulfonyl)acetamido)-4-phenylthiazole-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(2-(benzylsulfonyl)acetamido)-4-phenylthiazole-5-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(benzylsulfonyl)acetamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the signaling cascade and affecting cellular responses.

Comparison with Similar Compounds

Research Findings and Implications

- Sulfonamide Advantage: The benzylsulfonyl group in the target compound may enhance binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX in cancer therapy) compared to non-sulfonamide analogs .

- Phenyl vs. -CF₃ : The phenyl group at position 4 improves lipid solubility, favoring blood-brain barrier penetration, whereas -CF₃ analogs may prioritize metabolic stability in hepatic environments.

- Synthetic Utility : Ethyl carboxylate esters in both compounds serve as prodrug moieties, enabling hydrolysis to active carboxylic acids in vivo.

Biological Activity

Ethyl 2-(2-(benzylsulfonyl)acetamido)-4-phenylthiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse sources.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with various amines and acylating agents. The structural formula can be represented as follows:

This indicates the presence of a thiazole ring, an acetamido group, and a benzylsulfonyl moiety, which are crucial for its biological activity.

2.1 Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant antitumor properties. For instance, a study conducted by the National Cancer Institute (NCI) assessed various thiazole compounds, revealing that many demonstrated broad-spectrum antitumor activity at a concentration of 10 μM. Notably, compounds designed with similar structural motifs to this compound showed promising results, with some exhibiting greater potency than established chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Antitumor Activity of Related Thiazole Compounds

| Compound ID | GI(50) (µM) | TGI (µM) | LC(50) (µM) |

|---|---|---|---|

| Compound 19 | 2.8 | 11.4 | 44.7 |

| Compound 28 | 3.3 | 13.1 | 46.8 |

2.2 Inhibition of Kynurenine Aminotransferase II (KAT-II)

Another significant area of research involves the inhibition of kynurenine aminotransferase II (KAT-II), an enzyme linked to neurodegenerative diseases. Thiazole-based compounds have been identified as potential irreversible inhibitors of KAT-II, with some derivatives showing sub-micromolar inhibitory activity . The mechanism involves forming covalent bonds with the enzyme's active site, leading to effective inhibition.

Table 2: Inhibitory Activity of Thiazole Derivatives Against KAT-II

| Compound ID | IC50 (µM) |

|---|---|

| Compound A | 0.097 |

| Compound B | 0.150 |

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Mechanism: The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with growth and survival.

- Enzyme Inhibition: By inhibiting KAT-II, the compound may alter tryptophan metabolism, potentially providing neuroprotective effects.

4. Case Studies and Clinical Implications

Several studies have explored the clinical implications of thiazole derivatives in cancer therapy and neuroprotection:

- Case Study on Anticancer Effects: A study reported that a thiazole derivative led to significant tumor regression in a murine model when administered at specific dosages .

- Neuroprotective Effects: Research indicates that inhibition of KAT-II could reduce cognitive deficits associated with elevated kynurenic acid levels in the brain, suggesting a potential therapeutic avenue for conditions like schizophrenia .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(2-(benzylsulfonyl)acetamido)-4-phenylthiazole-5-carboxylate, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions, including:

- Amide coupling : Reaction of benzylsulfonylacetic acid with 2-amino-4-phenylthiazole-5-carboxylate derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt) to form the acetamido linkage .

- Esterification : Ethyl ester formation via refluxing with ethanol and catalytic sulfuric acid, monitored by TLC for completion .

- Functional group modifications : Sulfonylation or benzylation steps to introduce the benzylsulfonyl group, requiring inert conditions (argon/nitrogen atmosphere) and anhydrous solvents .

Characterization: Intermediates are validated using -NMR (amide proton at δ 10–12 ppm), IR (C=O stretching at ~1700 cm), and LC-MS for molecular ion confirmation .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%), while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

- Spectroscopy : -NMR identifies carbonyl carbons (ester: ~165 ppm; amide: ~170 ppm), and X-ray crystallography (if crystals are obtained) resolves stereoelectronic effects .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] for CHNOS) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity when scaling up production?

- Reaction condition tuning : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours under conventional heating) .

- Catalyst screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in aryl substitution steps, while base selection (e.g., KCO vs. EtN) affects sulfonylation yields .

- Purification strategies : Employ column chromatography with gradient elution (hexane → ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How should researchers address contradictions between predicted and observed biological activities?

- Data validation : Cross-check computational docking (e.g., AutoDock Vina) with experimental assays (e.g., kinase inhibition IC) to identify false positives .

- Structural analogs : Synthesize derivatives (e.g., replacing benzylsulfonyl with morpholinosulfonyl) to test structure-activity relationship (SAR) hypotheses .

- Mechanistic studies : Use fluorescence polarization or SPR to validate target binding if bioactivity discrepancies arise .

Q. What methodologies guide the design of derivatives with enhanced pharmacological properties?

- SAR-driven modifications :

- Thiazole core : Introduce electron-withdrawing groups (e.g., -NO) at C4 to enhance metabolic stability .

- Benzylsulfonyl group : Replace with heterocyclic sulfonamides (e.g., pyridine-3-sulfonyl) to improve solubility .

- Computational modeling : DFT calculations predict electronic effects of substituents, while MD simulations assess binding mode stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.